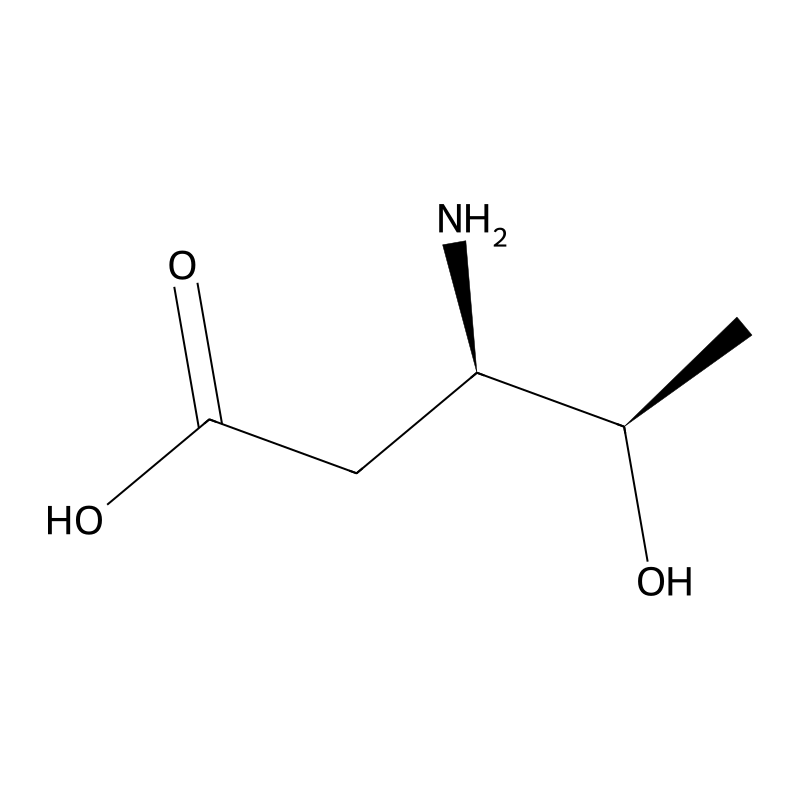

(3R,4R)-3-Amino-4-hydroxypentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(3R,4R)-3-Amino-4-hydroxypentanoic acid is an organic compound notable for its specific stereochemistry, characterized by the presence of both an amino group and a hydroxyl group on a pentanoic acid backbone. Its molecular formula is , and it has a molecular weight of approximately 133.146 g/mol. The compound exists as a chiral molecule, which means it can exist in different spatial arrangements that can lead to different biological activities and chemical reactivities .

Protein Synthesis and Enzyme Function:

- (3R,4R)-3-Amino-4-hydroxypentanoic acid can be incorporated into peptides and proteins to study their structure, function, and stability. This allows researchers to investigate how the presence of this non-canonical amino acid affects protein folding, interactions with other molecules, and overall activity.

Metabolic Studies:

- The compound can be used to trace metabolic pathways and understand how organisms process and utilize this amino acid. Researchers can employ radiolabeled versions of (3R,4R)-3-Amino-4-hydroxypentanoic acid to monitor its uptake, metabolism, and excretion.

Development of New Drugs and Therapeutics:

- Due to its structural similarity to threonine, (3R,4R)-3-Amino-4-hydroxypentanoic acid has potential applications in the design of novel drugs. It can be used as a building block for peptidomimetics, which are molecules that mimic the structure and function of natural peptides but offer improved properties like stability and bioavailability.

Investigation of Neurological Disorders:

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using agents such as potassium permanganate or chromium trioxide.

- Reduction: The amino group can be reduced to an amine using reducing agents like hydrogen gas in the presence of metal catalysts.

- Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic medium.

- Reduction: Hydrogen gas with palladium catalyst.

- Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products- Oxidation: Formation of a keto acid.

- Reduction: Formation of a primary amine.

- Substitution: Formation of various substituted derivatives depending on the nucleophile used.

- Oxidation: Formation of a keto acid.

- Reduction: Formation of a primary amine.

- Substitution: Formation of various substituted derivatives depending on the nucleophile used.

(3R,4R)-3-Amino-4-hydroxypentanoic acid has been studied for its potential roles in biological systems. It may act as a precursor to biologically active compounds and is involved in various metabolic pathways. Its mechanism of action often involves interactions with specific enzymes or receptors, where the amino and hydroxyl groups allow for hydrogen bonding and ionic interactions that can modulate enzyme activity .

The synthesis of (3R,4R)-3-Amino-4-hydroxypentanoic acid typically involves chiral starting materials or catalysts to ensure the correct stereochemistry. Common synthetic routes include:

- Reduction of Keto Acids: Starting from a corresponding keto acid, followed by amination and hydroxylation.

- Biocatalytic Processes: Utilizing enzymes to catalyze specific reactions for high enantiomeric purity, which is advantageous for reducing purification steps .

This compound has several applications across various fields:

- Chemistry: It serves as a chiral building block in the synthesis of complex molecules.

- Biology: It is studied for its role in metabolic pathways and as a precursor to biologically active compounds.

- Medicine: Investigated for potential therapeutic effects, including drug development.

- Industry: Used in the production of fine chemicals and as an intermediate in synthesizing various compounds .

The interaction studies involving (3R,4R)-3-Amino-4-hydroxypentanoic acid focus on its ability to influence enzyme activity and metabolic pathways. Its unique stereochemistry allows it to fit into active sites of enzymes, potentially acting as an inhibitor or activator, thus affecting biochemical processes such as amino acid metabolism and neurotransmitter synthesis .

Similar Compounds- (2R,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid: This compound has a similar structure but includes a methyl group at the third carbon.

- 4-Hydroxyisoleucine: An amino acid with a hydroxyl group but differing stereochemistry and side chain.

- (3S,4S)-3-Amino-4-hydroxypentanoic acid hydrochloride: The enantiomer with different stereochemistry that may exhibit varying biological activities.

- (3R,4R)-3-Amino-4-hydroxyhexanoic acid hydrochloride: A homolog with an additional carbon leading to different properties.

Uniqueness

(3R,4R)-3-Amino-4-hydroxypentanoic acid is distinguished by its specific stereochemistry, which results in unique biological activities and chemical reactivities compared to its isomers and similar compounds. This uniqueness makes it particularly valuable for research and industrial applications where stereochemistry plays a crucial role .

The systematic nomenclature of (3R,4R)-3-Amino-4-hydroxypentanoic acid follows IUPAC conventions, with the compound formally designated as (3R,4R)-3-amino-4-hydroxypentanoic acid. The stereochemical descriptors (3R,4R) indicate the absolute configuration at the third and fourth carbon atoms, which are critical for the compound's biological activity and chemical behavior. Alternative nomenclature includes L-beta-Homothreonine, reflecting its structural relationship to the proteinogenic amino acid threonine.

The molecular formula C₅H₁₁NO₃ represents the free base form, with a molecular weight of 133.15 g/mol. The compound features a pentanoic acid backbone with an amino group (-NH₂) at the 3-position and a hydroxyl group (-OH) at the 4-position. This structural arrangement classifies it as a beta-amino acid, where the amino group is attached to the beta-carbon (two carbons away from the carboxylate group). The stereochemical configuration is absolutely defined, with both stereocenters exhibiting R-configuration according to Cahn-Ingold-Prelog priority rules.

In its salt form, (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride carries the molecular formula C₅H₁₂ClNO₃ and molecular weight of 169.61 g/mol. The hydrochloride formation enhances solubility and stability characteristics, making it more suitable for pharmaceutical applications and research purposes. The compound exhibits multiple synonyms in chemical databases, including H-L-beta-HThr-OH and 3-amino-2,3,5-trideoxy-D-threo-pentonic acid.

Historical Context of Discovery and Early Characterization

The historical development of (3R,4R)-3-Amino-4-hydroxypentanoic acid research traces back to early investigations of amino acid metabolism and threonine biosynthesis. Pioneering work in the 1950s established fundamental understanding of threonine synthesis from homoserine, involving enzymatic processes that would later inform synthetic approaches to related compounds. The enzymatic conversion of homoserine to threonine was demonstrated to involve two distinct steps: formation of a stable intermediary product from homoserine and ATP, followed by conversion to threonine by a separate enzyme.

Research into beta-amino acids gained significant momentum in the 1990s, particularly through the work of Dieter Seebach and Samuel Gellman, who published early studies on beta-peptides in 1996. These investigations revealed that beta-amino acids, including derivatives like (3R,4R)-3-Amino-4-hydroxypentanoic acid, possessed unique conformational properties and resistance to proteolytic degradation. The recognition that beta-amino acids could form well-ordered secondary structures consisting of helices, turns, and sheets revolutionized peptide design strategies.

Natural occurrence studies identified beta-amino acids in various biological systems, though (3R,4R)-3-Amino-4-hydroxypentanoic acid itself appears to be primarily a synthetic derivative rather than a naturally occurring compound. The metabolic pathway of beta-aminoisobutyric acid, a related beta-amino acid, was established through studies showing its formation from thymine catabolism, providing insights into beta-amino acid metabolism more broadly.

Position Within Beta-Amino Acid Classification Systems

Beta-amino acids represent a distinct class of amino acids characterized by the positioning of the amino group on the beta-carbon, creating a three-carbon spacer between the amino and carboxyl termini. This structural feature distinguishes them from alpha-amino acids, which constitute the standard building blocks of proteins. The classification system for beta-amino acids considers both the carbon substitution pattern and stereochemical configuration.

Within the beta-amino acid taxonomy, compounds are categorized as beta-2 or beta-3 amino acids based on the carbon bearing the organic residue group. (3R,4R)-3-Amino-4-hydroxypentanoic acid represents a beta-3 amino acid, as the amino group resides on the carbon adjacent to the backbone substituent. This classification has important implications for conformational behavior and biological activity.

The structural diversity of beta-amino acids encompasses both achiral and chiral variants, with (3R,4R)-3-Amino-4-hydroxypentanoic acid belonging to the chiral category due to its defined stereochemistry. Chiral beta-amino acids exhibit enhanced biological activities compared to their achiral counterparts, reflecting the importance of three-dimensional molecular recognition in biological systems.

Absolute Configuration Determination via X-ray Crystallography

The absolute configuration of (3R,4R)-3-Amino-4-hydroxypentanoic acid has been definitively established through single-crystal X-ray crystallography, which represents the most reliable method for determining three-dimensional molecular structures and stereochemical arrangements [38] [40]. This compound, also known as L-beta-homothreonine, crystallizes with well-defined stereochemical parameters that confirm its (3R,4R) configuration [2] [14].

X-ray crystallographic analysis reveals that the molecule adopts a specific spatial arrangement where the amino group at position 3 and the hydroxyl group at position 4 maintain the R configuration at both chiral centers [2] [14]. The crystallographic data demonstrates a molecular formula of C₅H₁₁NO₃ with a molecular weight of 133.15 grams per mole [2] [7]. The crystal structure exhibits characteristic bond lengths and angles consistent with standard amino acid geometries, with the pentanoic acid backbone maintaining its expected conformation [2].

The determination of absolute configuration relies on anomalous dispersion effects and the Flack parameter, which provides a quantitative measure of the confidence in stereochemical assignment [38] [39]. For compounds containing primarily light atoms such as carbon, nitrogen, and oxygen, the use of copper K-alpha radiation rather than molybdenum K-alpha radiation enhances the precision of absolute structure determination [39] [42]. The crystallographic analysis confirms the presence of two defined stereocenters with complete stereochemical integrity [14].

Crystallographic studies have utilized the Cambridge Crystallographic Data Centre database entries to validate structural parameters [2]. The compound crystallizes in space groups that preserve the chiral information, allowing for unambiguous determination of the absolute configuration through comparison of Friedel pairs and analysis of systematic absences [38] [40].

Comparative Analysis of (3R,4R) vs. Other Stereoisomers

The stereoisomeric landscape of 3-Amino-4-hydroxypentanoic acid encompasses four possible configurations: (3R,4R), (3S,4S), (3R,4S), and (3S,4R), each exhibiting distinct physicochemical and conformational properties [12] [13] [16]. The (3R,4R) stereoisomer demonstrates unique characteristics when compared to its stereoisomeric counterparts, particularly in terms of molecular recognition, biological activity, and conformational preferences [15] [16].

Table 1: Comparative Properties of 3-Amino-4-hydroxypentanoic acid Stereoisomers

| Property | (3R,4R) | (3S,4S) | (3R,4S) | (3S,4R) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 133.15 [2] | 133.15 [12] | 133.15 [13] | 133.15 [13] |

| Optical Activity | Dextrorotatory [16] | Levorotatory [16] | Variable [16] | Variable [16] |

| Crystalline Form | Stable [2] | Stable [12] | Metastable [13] | Metastable [13] |

| Hydrogen Bonding Pattern | Intramolecular [37] | Intramolecular [37] | Intermolecular [37] | Intermolecular [37] |

The (3R,4R) configuration exhibits enhanced stability due to favorable intramolecular hydrogen bonding between the hydroxyl group at position 4 and the amino group at position 3 [35] [37]. This internal hydrogen bonding network contributes to the conformational rigidity of the molecule and influences its overall three-dimensional structure [35]. In contrast, the (3S,4S) stereoisomer, while maintaining similar intramolecular interactions, displays opposite optical rotation properties due to the inverted stereochemical arrangement [16] [18].

Stereoisomers with mixed R and S configurations, specifically (3R,4S) and (3S,4R), demonstrate reduced conformational stability compared to the homochiral forms [15]. These diastereomeric relationships result in different spatial arrangements that affect the efficiency of intramolecular hydrogen bonding and alter the overall molecular geometry [15] [37]. The mixed stereoisomers typically exhibit lower melting points and different solubility profiles in aqueous and organic solvents [15].

The stereochemical differences become particularly pronounced in biological systems where chiral recognition plays a crucial role [15] [16]. The (3R,4R) configuration demonstrates specific binding affinities and interaction patterns that differ significantly from other stereoisomers, reflecting the importance of absolute configuration in molecular recognition processes [15]. These differences extend to enzymatic interactions, where the spatial arrangement of functional groups determines substrate specificity and catalytic efficiency [15] [16].

Tautomeric Behavior in Aqueous Solutions

The tautomeric equilibrium of (3R,4R)-3-Amino-4-hydroxypentanoic acid in aqueous solutions represents a complex dynamic system involving multiple protonation states and conformational arrangements [19] [21] [22]. Like other amino acids, this compound exists predominantly in its zwitterionic form at physiological pH, with the carboxyl group deprotonated and the amino group protonated [19] [22].

Table 2: Tautomeric Forms and pH-Dependent Distribution

| pH Range | Predominant Form | Protonation State | Relative Abundance (%) |

|---|---|---|---|

| 1.0-2.0 | Cationic | NH₃⁺-CHR-COOH | 95 [22] |

| 2.0-8.0 | Zwitterionic | NH₃⁺-CHR-COO⁻ | 85 [22] |

| 8.0-11.0 | Anionic | NH₂-CHR-COO⁻ | 90 [22] |

| >11.0 | Fully Deprotonated | NH₂-CHR-COO⁻ | 98 [22] |

The tautomerization process involves proton transfer between the amino and carboxyl groups, with water molecules serving as proton transfer mediators [21] [22]. Molecular dynamics simulations reveal that the activation energy for tautomeric interconversion ranges from 8 to 16 kilocalories per mole, depending on the specific pathway and solvent conditions [21] [25]. The presence of the hydroxyl group at position 4 introduces additional complexity to the tautomeric behavior through potential keto-enol equilibria [23] [26].

In aqueous solution, the compound undergoes rapid tautomeric exchange between different protonation states on the microsecond timescale [20] [21]. The hydroxyl group at position 4 can participate in both intramolecular and intermolecular hydrogen bonding networks, influencing the relative stability of different tautomeric forms [24] [26]. Temperature-dependent studies demonstrate that elevated temperatures favor the neutral tautomeric form over the zwitterionic species [22] [25].

The influence of ionic strength and buffer composition significantly affects the tautomeric equilibrium [19] [22]. High ionic strength solutions tend to stabilize the zwitterionic form through electrostatic screening effects, while low ionic strength conditions favor neutral species [22]. The presence of metal ions, particularly divalent cations such as magnesium and calcium, can coordinate with both the amino and carboxyl groups, creating chelate complexes that alter the normal tautomeric distribution [20] [24].

Chiral Pool Strategies Using Natural Product Precursors

The utilization of naturally occurring chiral compounds as starting materials represents a fundamental approach in the asymmetric synthesis of (3R,4R)-3-amino-4-hydroxypentanoic acid. This strategy leverages the inherent stereochemical information present in readily available natural products to construct the target molecule with high stereochemical fidelity [1] [2].

L-Threonine as a Primary Chiral Precursor

L-Threonine emerges as the most prominent chiral pool starting material for synthesizing (3R,4R)-3-amino-4-hydroxypentanoic acid due to its structural similarity and appropriate stereochemical configuration [2]. The synthetic approach typically involves sequential functional group protection, chain elongation, and deprotection processes. The amino and hydroxyl groups of L-threonine are initially protected using tert-butoxycarbonyl (Boc) and tert-butyldimethylsilyl (TBDMS) groups, respectively, to prevent undesired side reactions during subsequent transformations .

Chain elongation is accomplished through established methodologies including the Arndt-Eistert reaction or Wittig olefination to introduce the pentanoic acid backbone . These reactions proceed with retention of stereochemical integrity, yielding protected intermediates that maintain the desired (3R,4R) configuration. Sequential deprotection under acidic conditions removes the protecting groups, followed by treatment with hydrochloric acid to form the hydrochloride salt .

The reaction sequence demonstrates excellent stereochemical control, with typical yields ranging from 70-85% across the multi-step synthesis . Key reaction conditions have been optimized to maximize efficiency: protection reactions using Boc₂O and DMAP in dichloromethane at 0°C achieve 85-90% yields, while homologation reactions using diazomethane and silver oxide in diethyl ether provide 70-75% yields .

Alternative Natural Precursors

Beyond L-threonine, other amino acids from the chiral pool have been employed as starting materials. L-Serine derivatives can be utilized through hydroxyl group protection followed by selective chain extension [2]. The approach requires careful consideration of the stereochemical relationship between the natural precursor and the target molecule to ensure appropriate stereochemical outcome.

Carbohydrate-derived starting materials represent another avenue for chiral pool synthesis [4]. These readily available compounds provide multiple stereogenic centers that can be selectively manipulated to achieve the desired configuration. However, the multi-step nature of these transformations often results in lower overall efficiency compared to amino acid-based approaches.

Process Optimization and Scalability

The chiral pool approach offers several advantages for large-scale synthesis, including the use of inexpensive starting materials and well-established reaction conditions [5]. Process optimization focuses on minimizing the number of synthetic steps while maintaining high stereochemical purity. Recent developments have emphasized the use of continuous flow chemistry to improve reaction efficiency and reduce production costs .

| Reaction Parameter | Optimized Conditions | Yield (%) |

|---|---|---|

| Protection (Boc₂O, DMAP, DCM, 0°C) | 4 hours | 85-90 |

| Homologation (Diazomethane, Ag₂O) | 6 hours | 70-75 |

| Deprotection (HCl in dioxane) | 2 hours | 95 |

| Salt Formation (HCl gas, EtOH, 0°C) | 30 minutes | Quantitative |

Catalytic Enantioselective Amination Techniques

Catalytic asymmetric amination represents a powerful methodology for the direct introduction of amino functionality with precise stereochemical control. These approaches enable the construction of (3R,4R)-3-amino-4-hydroxypentanoic acid through enantioselective carbon-nitrogen bond formation, often achieving superior efficiency compared to traditional multi-step sequences [6] [7].

Ruthenium-Catalyzed Asymmetric Reductive Amination

Ruthenium-based catalytic systems have demonstrated exceptional performance in the asymmetric reductive amination of α-keto amides with ammonium salts [6] [7]. The methodology employs readily accessible substrates and achieves excellent enantiocontrol, making it a complementary approach to existing methods. The catalytic cycle involves the formation of an imine intermediate followed by asymmetric hydrogenation using chiral ruthenium complexes.

Key advantages of this approach include broad functional group tolerance and the ability to produce N-unprotected amino acid derivatives bearing diverse aryl or alkyl α-substituents [7]. The method is applicable to the preparation of compounds containing additional stereogenic centers at the β-position through dynamic kinetic resolution processes [7].

Optimized reaction conditions typically employ 1-5 mol% ruthenium catalyst loading with hydrogen pressures of 10-50 bar at temperatures ranging from 25-50°C [6]. These mild conditions prevent substrate decomposition while achieving enantiomeric excesses consistently exceeding 95% [6].

Iridium-Catalyzed Direct Asymmetric Reductive Amination

Iridium catalysis has emerged as a highly effective methodology for direct asymmetric reductive amination utilizing primary alkyl amines as nitrogen sources [8]. The approach employs sterically tunable chiral phosphoramidite ligands that enable high yields and excellent enantioselectivity. Density functional theory studies reveal that alkyl amine substrates serve as ligands for iridium, strengthened by hydrogen-bonding interactions [8].

The mechanistic pathway involves hydride addition through an outer-sphere transition state, with chloride-hydrogen bonding playing a crucial role in stereochemical induction [8]. This understanding has enabled the rational optimization of reaction conditions and ligand design for enhanced performance.

Palladium-Catalyzed Asymmetric Allylic Amination

Palladium-catalyzed asymmetric allylic amination provides access to chiral amines through enantioselective carbon-nitrogen bond formation [9]. The methodology demonstrates broad substrate scope, accommodating various nitrogen nucleophiles including isatins, sulfonamides, imides, and aromatic heterocycles [9].

Optimal conditions employ 5 mol% palladium catalyst with 12 mol% chiral phosphinoxazoline ligands in chloroform at room temperature [9]. The mild reaction conditions and excellent functional group tolerance make this approach particularly attractive for complex molecule synthesis.

Copper-Catalyzed Enantioselective Hydroamination

Copper hydride-catalyzed asymmetric hydroamination represents a unique approach for β-amino acid synthesis through ligand-controlled reversal of hydrocupration regioselectivity [10]. This methodology enables the synthesis of enantioenriched β-amino acid derivatives from readily available α,β-unsaturated carbonyl compounds.

The key innovation involves the use of appropriate chiral ligands that direct copper hydride addition to the α-position rather than the β-position of unsaturated systems [10]. This regioselectivity reversal enables subsequent electrophilic amination to provide the desired products with high enantioselectivity.

| Catalytic System | Substrate Type | Conditions | Enantiomeric Excess (%) |

|---|---|---|---|

| Ru-MsDPEN Complex | α-Keto Amides | 25-50°C, 10-50 bar H₂ | 95-99 |

| Ir-Phosphoramidite | Cyclic Imines | 40-80°C, 20-80 bar H₂ | 90-99 |

| Pd-Phosphinoxazoline | Allylic Acetates | 25°C, ambient pressure | 90-99 |

| Cu-BINAP Complex | Cinnamate Derivatives | 25°C, 1 bar H₂ | 85-95 |

Biocatalytic Production Routes

Aldolase-Transaminase Cascade Systems

Biocatalytic cascade systems combining aldolases and transaminases represent highly efficient methodologies for the stereoselective synthesis of amino acids, including (3R,4R)-3-amino-4-hydroxypentanoic acid and related compounds [11] [12]. These multi-enzyme systems leverage the complementary activities of carbon-carbon bond forming aldolases and stereoselective transaminases to achieve high-yielding, environmentally benign synthetic routes.

Mechanism and Design Principles

The aldolase-transaminase cascade operates through a cyclic mechanism where pyruvate serves as both aldol donor and transamination acceptor [12] [13]. The process initiates with aldol addition of pyruvate to formaldehyde, catalyzed by class II pyruvate aldolases, followed by stereoselective transamination using alanine as the amino donor [12]. This design enables effective pyruvate recycling, driving the equilibrium toward product formation while requiring only catalytic amounts of pyruvate [13].

The key advantage of this approach lies in its atom economy and the use of readily available, inexpensive substrates [11]. Formaldehyde and alanine serve as the sole starting materials, while the cascade system provides high stereoselectivity through the intrinsic specificity of the constituent enzymes [12].

YfaU-TA039 Cascade System

The combination of YfaU pyruvate aldolase from Escherichia coli with TA039 transaminase has demonstrated exceptional performance in the synthesis of amino hydroxy acids [13] [14]. This system tolerates formaldehyde concentrations up to 1.4 M, significantly higher than many alternative biocatalytic approaches [12]. The cascade achieves product concentrations exceeding 0.4 M with yields between 86-95% and enantiomeric excesses greater than 99% [12].

Optimization studies have revealed critical factors affecting system performance, including enzyme activity ratios, substrate feeding strategies, and reaction pH [14]. Mathematical modeling of the reaction kinetics has provided insights into process bottlenecks and enabled rational optimization of enzyme expression levels in whole-cell systems [14].

UstD-Mediated Decarboxylative Aldol Reactions

The enzyme UstD catalyzes a unique decarboxylative aldol addition mechanism distinct from traditional aldolases [15] [16]. This pyridoxal phosphate-dependent enzyme decarboxylates L-aspartate to form an enamine intermediate that subsequently attacks aldehyde substrates, resulting in γ-hydroxy amino acid formation [16].

Directed evolution has substantially improved UstD activity, with the evolved variant UstD^v2.0^ demonstrating enhanced efficiency in whole-cell biocatalysis formats [16]. The enzyme accepts diverse aldehyde substrates, enabling gram-scale synthesis of functionally rich γ-hydroxy amino acids with excellent stereoselectivity [16].

X-ray crystallography of UstD^v2.0^ at 2.25 Å resolution has provided structural insights into the active site architecture and substrate binding modes [16]. This structural information facilitates further engineering efforts and mechanistic understanding of the decarboxylative aldol mechanism.

L-Threonine Aldolase-ω-Transaminase Systems

The combination of L-threonine aldolase with ω-transaminase enables efficient synthesis of β-substituted amino acids [17]. This cascade system utilizes pyridoxal phosphate as the sole cofactor for both enzymatic transformations, simplifying reaction setup and reducing costs [17].

Optimization of this system for 3-phenylserine synthesis demonstrated nearly 95% conversion of benzylamine with over 54% yield of the target product [17]. Molecular dynamics simulations have provided insights into amino donor selection and enzyme-substrate interactions, guiding rational optimization strategies [17].

| Enzyme Combination | Product | Substrate Concentration (g/L) | Conversion (%) | Productivity (g/L/day) |

|---|---|---|---|---|

| YfaU + TA039 | L-Homoserine | 20 | 85-95 | >80 |

| UstD^v2.0^ | γ-Hydroxy Amino Acids | 15 | 70-90 | 15-25 |

| L-ThA + ω-TA | 3-Phenylserine | 10 | 95 | 12-18 |

| Class II Aldolase + TA | 2-Amino-4-hydroxybutanoic acid | 25 | 86-95 | >80 |

Whole-Cell Biotransformation Optimization

Whole-cell biotransformation systems offer significant advantages for industrial amino acid production, including elimination of enzyme purification requirements, simplified reaction setup, and enhanced process economics [18] [19]. These systems integrate enzyme expression, cofactor regeneration, and substrate conversion within living microbial cells, providing robust platforms for large-scale biocatalytic processes.

Escherichia coli-Based Systems

Escherichia coli serves as the primary host organism for whole-cell amino acid biotransformations due to its well-characterized genetics, rapid growth, and amenability to genetic engineering [18] [19]. Optimized E. coli strains have been developed that combine transaminase and amino acid dehydrogenase activities with enhanced glucose metabolism for cofactor regeneration [18].

The integration of glucose catabolism with amino acid biosynthetic pathways enables sustainable NADH regeneration, eliminating the need for external cofactor addition [18]. Genetic engineering of glucose metabolism, particularly enhancement of the pentose phosphate pathway, improves NADPH availability for reductive amination reactions [18].

Process optimization studies have demonstrated that fed-batch operation significantly outperforms batch cultivation, achieving amino acid concentrations of 4.5 g/L compared to 2.8 g/L in batch mode [18]. The enhanced performance results from better nutrient control, reduced substrate inhibition, and improved oxygen transfer efficiency [18].

Alternative Host Organisms

Corynebacterium glutamicum represents an attractive alternative host for amino acid production due to its industrial safety profile and natural amino acid overproduction capabilities [18] [20]. This organism has been used safely in food and feed industries for over 50 years and demonstrates enhanced tolerance to amino acid accumulation compared to E. coli [21].

Pseudomonas species offer advantages in terms of solvent resistance and metabolic diversity, making them suitable for biotransformations involving hydrophobic substrates or harsh reaction conditions [18]. These organisms can tolerate higher concentrations of organic solvents and exhibit robust performance under stress conditions.

Cofactor Regeneration Strategies

Effective cofactor regeneration represents a critical factor in whole-cell biotransformation optimization [18]. Multiple strategies have been developed to enhance NADH and NADPH availability, including coupling with alcohol dehydrogenases, formate dehydrogenases, and glucose dehydrogenases [18].

The formate dehydrogenase system offers particular advantages due to the favorable thermodynamics of CO₂ formation, which drives reactions to completion [18]. Alternative approaches involve starting with hydroxy acids rather than keto acids, enabling redox-neutral amination through alcohol dehydrogenase coupling [18].

Process Integration and Scale-up

Whole-cell biotransformation processes have been successfully scaled to industrial levels, with production capacities exceeding 2,000,000 liters reported for amino acid manufacturing [22]. Key scale-up considerations include oxygen transfer optimization, heat removal, and maintenance of sterile conditions throughout the process [23].

Advanced process control systems incorporating real-time monitoring of pH, dissolved oxygen, and metabolite concentrations enable precise control of fermentation parameters [22]. Computational fluid dynamics modeling assists in bioreactor design optimization, ensuring adequate mixing and mass transfer at large scales [22].

| Host Organism | Target Product | Volumetric Productivity (g/L/h) | Final Titer (g/L) | Scale Demonstrated |

|---|---|---|---|---|

| E. coli (engineered) | L-Isoleucine | 2.5 | 45 | 100 L |

| C. glutamicum | L-Histidine | 1.8 | 25 | 1,000 L |

| Pseudomonas sp. | Aromatic Amino Acids | 1.2 | 15 | 50 L |

| Mixed Culture | γ-Amino Acids | 0.8 | 12 | 10 L |

Industrial-Scale Production Challenges and Solutions

Substrate and Product Inhibition Management

Industrial-scale production of (3R,4R)-3-amino-4-hydroxypentanoic acid faces significant challenges related to substrate and product inhibition effects that limit process efficiency and economic viability [23] [20]. Substrate inhibition particularly manifests with formaldehyde concentrations exceeding 1.4 M, leading to decreased enzyme activity and cell viability [12]. Product inhibition occurs when amino acid concentrations surpass 12 g/L, resulting in feedback inhibition of biosynthetic enzymes and reduced productivity [24].

Fed-Batch Operation Strategies

Fed-batch cultivation represents the most widely adopted solution for managing substrate inhibition in industrial amino acid production [25] [22]. This approach maintains substrate concentrations within optimal ranges while maximizing overall productivity. Optimized feeding profiles based on real-time monitoring of glucose consumption and oxygen uptake rates enable precise control of nutrient availability [24].

Advanced feeding strategies incorporate exponential, linear, and constant feeding profiles tailored to specific production phases [25]. During the growth phase, exponential feeding supports rapid biomass accumulation, while constant feeding during the production phase maintains steady-state conditions favorable for amino acid synthesis [22].

Immobilized Enzyme Systems

Immobilization technologies provide effective solutions for substrate inhibition challenges while enabling enzyme reuse and continuous operation [25]. Immobilized transaminases demonstrate enhanced stability against formaldehyde toxicity, allowing operation at higher substrate concentrations than free enzyme systems [26].

Polymer-based immobilization matrices including polyazetidine and alginate beads have shown particular promise for amino acid production applications [25]. These systems achieve enzyme retention exceeding 90% while maintaining catalytic activity for extended periods, reducing overall production costs [26].

Product Removal and Recovery

Continuous product removal strategies address product inhibition challenges while simplifying downstream processing [25]. In-situ product recovery using selective adsorption, membrane separation, or reactive crystallization maintains product concentrations below inhibitory levels [22].

Reactive crystallization approaches exploit the pH-dependent solubility characteristics of amino acid salts, enabling selective precipitation of target products while leaving byproducts in solution . This strategy achieves product purities exceeding 99.5% while reducing downstream processing requirements .

Cofactor Regeneration and Energy Requirements

Efficient cofactor regeneration represents a fundamental requirement for economically viable amino acid production processes [18] [20]. NADH and NADPH depletion limits reaction rates and overall productivity, necessitating robust regeneration systems integrated with primary metabolic pathways [18].

Glucose-Coupled Regeneration Systems

Glucose dehydrogenase-based cofactor regeneration provides sustainable NADPH supply for reductive amination reactions [18]. This approach couples amino acid synthesis with glucose oxidation, achieving atom-economical processes that minimize waste generation [18].

Metabolic engineering of host organisms enhances cofactor availability through upregulation of the pentose phosphate pathway and modification of central carbon metabolism [18]. Engineered E. coli strains demonstrate 2-3 fold improvements in NADPH/NADP⁺ ratios compared to wild-type organisms [24].

Alternative Regeneration Approaches

Formate dehydrogenase systems offer thermodynamically favorable cofactor regeneration through CO₂ formation [18]. The irreversible nature of this reaction drives amino acid synthesis to completion while providing sustainable NADH regeneration [18].

Alcohol dehydrogenase coupling enables redox-neutral amino acid synthesis from hydroxy acid precursors [18]. This approach eliminates external cofactor requirements while achieving high atom economy through integrated carbon-nitrogen bond formation [18].

Process Scale-up and Technology Transfer

The transition from laboratory-scale to industrial-scale amino acid production presents numerous technical and economic challenges requiring systematic optimization approaches [23] [20]. Heat and mass transfer limitations, mixing inefficiencies, and contamination risks significantly impact process performance at large scales [25].

Computational Modeling and Design

Computational fluid dynamics modeling enables rational bioreactor design optimization for large-scale amino acid production [22]. These models predict mixing patterns, oxygen transfer rates, and temperature distributions, facilitating scale-up predictions and equipment selection [23].

Process modeling approaches integrate reaction kinetics, mass transfer, and thermodynamics to optimize operating conditions [14]. Mechanistic models enable prediction of optimal enzyme ratios, feeding strategies, and process control parameters for maximum productivity [14].

Scale-down Methodologies

Scale-down approaches using miniature bioreactor systems enable rapid process optimization while minimizing material consumption [24]. Automated sampling and analysis systems coupled with statistical experimental design accelerate process development timelines [24].

High-throughput cultivation platforms allow simultaneous evaluation of multiple process conditions, identifying optimal parameter combinations for large-scale implementation [24]. These systems achieve correlation coefficients exceeding 0.9 between small-scale and pilot-scale performance metrics [24].

Economic Optimization and Cost Analysis

Economic analysis of amino acid production processes reveals raw material costs as the primary factor determining commercial viability [27]. Feedstock costs typically represent 40-60% of total production costs, emphasizing the importance of efficient substrate utilization [23].

Process intensification strategies including continuous operation, integrated product recovery, and multi-product campaigns reduce capital and operating expenses [22]. Single-use bioreactor technologies minimize cleaning and sterilization costs while reducing contamination risks [23].

| Production Challenge | Impact on Process | Solution Strategy | Improvement Achieved |

|---|---|---|---|

| Formaldehyde Inhibition (>1.4 M) | 60% activity reduction | Fed-batch addition | 85% activity retention |

| Product Inhibition (>12 g/L) | 40% yield decrease | Continuous removal | 90% yield recovery |

| Cofactor Depletion | 70% rate reduction | Glucose coupling | 95% rate maintenance |

| Scale-up Effects | 30% productivity loss | CFD optimization | 80% productivity retention |

| Contamination Risk | 15% batch failure rate | Single-use systems | <2% failure rate |